1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure combined with a pyrrolidine-2,5-dione moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Fluoro and Methoxy Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, using fluorinating agents and methoxylating agents, respectively.
Formation of the Pyrrolidine-2,5-dione Moiety: This step involves the cyclization of an appropriate precursor, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced bicyclic structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules. Its structural features suggest potential as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the sulfonyl group and the bicyclic structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group may play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- 1-((1R,5S)-8-((5-bromo-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione lies in its specific substitution pattern, particularly the presence of the fluoro group. This can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-26-15-5-2-11(19)8-16(15)27(24,25)21-12-3-4-13(21)10-14(9-12)20-17(22)6-7-18(20)23/h2,5,8,12-14H,3-4,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDOYOCDCSLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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